N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide is a structurally complex molecule combining multiple pharmacologically relevant motifs (Figure 1). Its core features include:
- 1H-indole moiety: A heteroaromatic system linked via an ethyl group to the hexanamide backbone. Indole derivatives are widely recognized for their interactions with serotonin receptors and kinase inhibition .
- Tetrahydroquinazolinone scaffold: A 4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl group substituted with a morpholine ring. Quinazolinones are associated with diverse bioactivities, including antimicrobial and anticancer effects .
- Morpholine substituent: A six-membered oxygen- and nitrogen-containing ring known to enhance solubility and bioavailability in drug design .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N5O3S/c34-26(29-12-11-20-19-30-24-7-4-3-6-22(20)24)8-2-1-5-13-33-27(35)23-18-21(32-14-16-36-17-15-32)9-10-25(23)31-28(33)37/h3-4,6-7,9-10,18-19,23,30H,1-2,5,8,11-17H2,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXDMTZMOUUVXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3C(=NC(=S)N(C3=O)CCCCCC(=O)NCCC4=CNC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide, with the CAS number 689769-97-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 519.7 g/mol. The structure includes an indole moiety, a morpholine ring, and a quinazolinone framework, which are key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C28H33N5O3S |
| Molecular Weight | 519.7 g/mol |
| CAS Number | 689769-97-9 |
Antibacterial Activity
Recent studies have demonstrated that derivatives of indole and quinazoline possess significant antibacterial properties. For instance, compounds similar to this compound have been shown to exhibit activity against both Staphylococcus aureus (including MRSA) and Candida albicans.
Minimum Inhibitory Concentration (MIC) Values:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3k | S. aureus | 0.98 |
| 3k | C. albicans | 7.80 |
| 3k | M. tuberculosis | 10 |
The compound demonstrated a promising MIC against MRSA at 0.98 µg/mL, indicating strong antibacterial potential .
Antifungal Activity
The antifungal properties of the compound were assessed against various strains of Candida. The results indicated moderate activity with specific derivatives showing significant effectiveness:
Minimum Fungicidal Concentration (MFC) Values:
| Compound | Target Organism | MFC (µg/mL) |
|---|---|---|
| 3k | C. albicans | 62.50 |
This suggests that certain derivatives may be viable candidates for antifungal drug development .
Cytotoxicity Studies
Cytotoxicity assays have revealed that several synthesized compounds exhibit significant antiproliferative effects on various cancer cell lines:
IC50 Values:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3c | A549 (lung cancer) | <10 |
| 3k | HeLa (cervical cancer) | <10 |
These findings indicate that the compound may selectively inhibit the growth of rapidly dividing cancer cells while sparing normal cells, which is a desirable trait in anticancer agents .
The proposed mechanism of action for this compound involves interactions with specific biological macromolecules:
- Enzyme Inhibition: The quinazolinone structure may inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways.
- Receptor Modulation: The indole moiety can interact with various receptors and enzymes, potentially modulating their activity.
- Biofilm Disruption: Compounds in this class have shown the ability to prevent biofilm formation in bacterial cultures without affecting cell viability .
Study on Antibacterial Efficacy
A study published in MDPI evaluated several indole-based compounds for their antibacterial efficacy against resistant strains of bacteria. Among these, N-[2-(1H-indol-3-yl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo...] demonstrated superior activity against MRSA and was effective in preventing biofilm formation .
Cancer Cell Line Evaluation
In another study focusing on cytotoxicity against cancer cell lines, various derivatives were tested for their ability to inhibit cell proliferation. The results highlighted that compounds derived from this framework could serve as lead candidates for further development in cancer therapy due to their selective toxicity towards malignant cells .
Comparison with Similar Compounds
Key Observations :
- The target compound shares the highest similarity with quinazolinone derivatives (Tanimoto ~0.60–0.70), particularly due to the tetrahydroquinazolinone core and sulfanylidene group. These features are critical for binding to enzymes like topoisomerases or kinases .
- Lower similarity with triazole- or chromenone-based compounds (Tanimoto <0.45) reflects divergent pharmacophores, though the hexanamide chain in triazole derivatives () may suggest shared synthetic strategies.
Bioactivity Profiling and Target Prediction
demonstrates that structurally similar compounds cluster into groups with related bioactivity. For the target compound:
- Indole moiety : Likely contributes to interactions with neurotransmitter receptors or kinases, as seen in indole-based drugs like sunitinib .
- Morpholine group : Enhances solubility and may modulate pharmacokinetics, similar to morpholine-containing kinase inhibitors (e.g., fostamatinib) .
- Sulfanylidene substituent: Potential thiol-mediated binding to cysteine residues in target proteins, a mechanism observed in protease inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
